Rigid Azetidine Scaffold vs. Acyclic 2-Aminopropyl Chain: Nanomolar Affinity and Transporter Selectivity
The rigid azetidine scaffold is an effective bioisostere for the flexible 2-aminopropyl chain of methamphetamine, providing a distinct pharmacological profile. In a direct head-to-head comparison within the same study, benzylideneazetidine and benzylazetidine analogs demonstrated nanomolar binding affinity at dopamine (DAT) and serotonin (SERT) transporters in rat brain tissue. Notably, the azetidine scaffold conferred greater selectivity for SERT over DAT [1]. For the most potent analog in the series, 3-(3,4-dichlorobenzylidene)azetidine, the Ki value was 139 nM at SERT and 531 nM at DAT, yielding a DAT/SERT selectivity ratio of 3.8 [2].
| Evidence Dimension | Binding Affinity (Ki) and Transporter Selectivity (DAT/SERT ratio) |
|---|---|
| Target Compound Data | Benzylazetidine and benzylideneazetidine analog series (general finding of nanomolar potency and SERT selectivity) |
| Comparator Or Baseline | Acyclic methamphetamine analogs (via 2-aminopropyl chain) |
| Quantified Difference | Most potent analog (24m): Ki (SERT) = 139 nM; Ki (DAT) = 531 nM; DAT/SERT = 3.8 |
| Conditions | In vitro binding assays in rat brain tissue preparations (DAT and SERT) |
Why This Matters
This selectivity profile is critical for developing CNS therapeutics with a defined mechanism of action, avoiding off-target effects associated with non-selective binding at related transporters.
- [1] Forsyth, A. Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. University of New Orleans Theses and Dissertations. 2010. ScholarWorks@UNO. View Source
- [2] Forsyth, A. Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. University of New Orleans Theses and Dissertations. 2010. ScholarWorks@UNO. View Source
